3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Overview
Description
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine is a chemical compound with the molecular formula C6H17NOSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
[ \text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_2\text{-CH}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{N-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_2\text{-CH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound’s reactivity is primarily due to the presence of the methoxydimethylsilyl group, which can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanamine, 3-(diethoxymethylsilyl)-
- 1-Propanamine, 3-methoxy-
- 3-(Triethoxysilyl)propylamine
Uniqueness
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine is unique due to its specific functional groups that provide distinct reactivity and stability. The presence of both methoxy and dimethylsilyl groups allows for a wide range of chemical modifications, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi/c1-9(2)7-6-8-11(4,5)10-3/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQAWRZJYZWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578526 | |
Record name | 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142062-27-9 | |
Record name | 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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